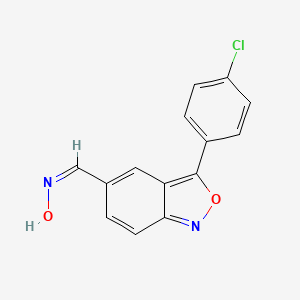

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

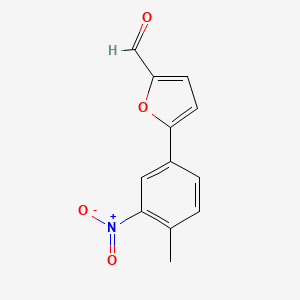

The compound “3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime” is a benzisoxazole derivative. Benzisoxazoles are a type of organic compound that contain a benzene ring fused to an isoxazole ring . The isoxazole ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a chlorophenyl group, an aldehyde group, and an oxime group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Applications De Recherche Scientifique

Anticancer Activity

Oximes, including “3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime”, have been studied for their significant roles as potential anticancer agents . They have been shown to inhibit over 40 different kinases, which are often implicated in cancer .

Anti-Inflammatory Potential

Oximes have also been reported to have anti-inflammatory potential . They can inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3, which are involved in inflammatory responses .

Kinase Inhibition

Many oximes are kinase inhibitors . They have been shown to inhibit a variety of kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others .

Antibacterial Activity

Chalcone derivatives, which include oximes, have demonstrated antibacterial properties . They can inhibit diverse targets of antibiotic-resistance development pathways .

Antifungal Activity

In addition to their antibacterial properties, chalcone derivatives have also shown antifungal activity .

Anti-Arthritis Activity

Oximes have been reported to have anti-arthritis activities . This is likely due to their anti-inflammatory properties .

Anti-Stroke Activity

Oximes have been studied for their potential anti-stroke activities . This is likely due to their ability to inhibit certain kinases involved in stroke pathology .

Generation of Nitric Oxide

Oximes can generate nitric oxide . Nitric oxide plays a crucial role in various physiological and pathological processes .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine, have been found to target the serine/threonine-protein kinase pim-1 in humans .

Mode of Action

Oximes in general are known to react with aldehydes and ketones to form a new compound in an essentially irreversible process as the adduct dehydrates . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .

Biochemical Pathways

Compounds with similar structures have been found to modulate oxidative stress and inflammatory pathways .

Result of Action

Oximes in general are known to form a new compound in an essentially irreversible process as the adduct dehydrates .

Action Environment

It is known that the reaction of oximes with aldehydes and ketones is facilitated by the presence of an acid catalyst .

Safety and Hazards

Propriétés

IUPAC Name |

(NZ)-N-[[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUFCPNLYHCHSI-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)/C=N\O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49729343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)